2-(1H-Indol-6-yl)acetic acid
Overview
Description
“2-(1H-Indol-6-yl)acetic acid” is a compound that belongs to the class of indole-3-acetic acids . It is functionally related to acetic acid . It is also known as Heteroauxin .
Synthesis Analysis
In one study, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of “2-(1H-Indol-6-yl)acetic acid” is C10H9NO2 . It is a member of indole-3-acetic acids and a member of hydroxyindoles .Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis
The empirical formula of “2-(1H-Indol-6-yl)acetic acid” is C10H8ClNO2 and its molecular weight is 209.63 .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of 2-(1H-Indol-6-yl)acetic acid derivatives in the synthesis of novel compounds with potential therapeutic applications. For instance, indoloketopiperazine derivatives, synthesized through a one-pot Ugi reaction involving 2-(1H-Indol-6-yl)acetic acid, have been explored for their potential biological activities (Ghandi, Zarezadeh, Taheri, 2012). Another study focused on synthesizing acetohydrazides and their derivatives from 2-(1H-Indol-3-yl)acetic acid to evaluate their antibacterial and enzyme inhibitory potentials, indicating the chemical's role in developing new therapeutic agents (Rubab et al., 2017).
Biochemical Research Tools
Indole-3-acetic acid derivatives, similar in structure to 2-(1H-Indol-6-yl)acetic acid, have been synthesized for use as biochemical research tools. These derivatives are designed for creating immobilized and carrier-linked forms of indole-3-acetic acid, potentially aiding in biochemical studies involving this important plant hormone (Ilić et al., 2005).
Antioxidant Properties
Derivatives of 2-(1H-Indol-6-yl)acetic acid have been studied for their antioxidant properties. The exploration of these properties contributes to understanding the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Naik, Kumar, Harini, 2011).
Catalytic and Biological Activities
The catalytic activities of compounds involving 2-(1H-Indol-6-yl)acetic acid derivatives in synthesizing heterocyclic systems indicate the chemical's importance in facilitating complex organic reactions. Such activities are crucial for the development of novel compounds with potential biological activities (Boraei et al., 2020).
Plant Hormone Analysis
In the context of plant biology, derivatives of indole-3-acetic acid, closely related to 2-(1H-Indol-6-yl)acetic acid, have been utilized as internal standards for the quantitative analysis of the plant hormone indole-3-acetic acid in plant tissues, demonstrating the chemical's role in enhancing analytical methodologies in plant sciences (Cohen, Baldi, Slovin, 1986).
Safety And Hazards
Future Directions
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .
properties
IUPAC Name |
2-(1H-indol-6-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFCZJVRWYZLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564979 | |
Record name | (1H-Indol-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-6-yl)acetic acid | |
CAS RN |
39689-58-2 | |
Record name | 1H-Indole-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39689-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1H-Indol-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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